molecular formula C21H23N3O4 B12001609 N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 769142-62-3

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B12001609
CAS No.: 769142-62-3
M. Wt: 381.4 g/mol
InChI Key: HBQOXPYQQPBGNY-OEAKJJBVSA-N
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Description

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a hydrazino linkage

Preparation Methods

The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves a multi-step process. One common synthetic route begins with the reaction of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 4-ethoxybenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide can be compared with other similar compounds, such as:

Properties

CAS No.

769142-62-3

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-ethoxy-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-3-12-28-19-7-5-6-16(13-19)14-23-24-20(25)15-22-21(26)17-8-10-18(11-9-17)27-4-2/h3,5-11,13-14H,1,4,12,15H2,2H3,(H,22,26)(H,24,25)/b23-14+

InChI Key

HBQOXPYQQPBGNY-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

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